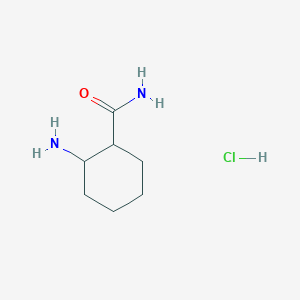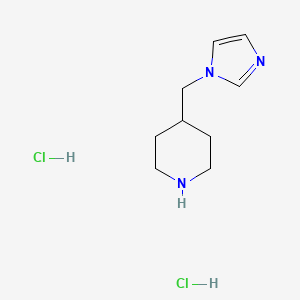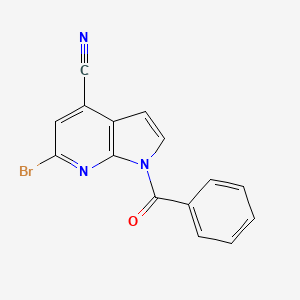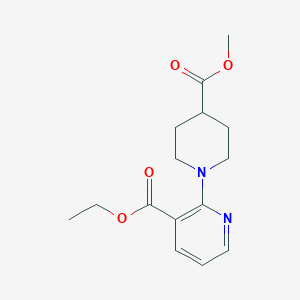![molecular formula C10H8F3NO4 B1441584 4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid CAS No. 1307286-32-3](/img/structure/B1441584.png)
4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid
Descripción general
Descripción
“4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid” is a chemical compound with the CAS Number: 477847-78-2 . It has a molecular weight of 277.2 . The compound contains a total of 29 atoms; 10 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 3 Fluorine atoms .
Molecular Structure Analysis
The molecular structure of “4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid” contains 29 bonds in total. These include 19 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, and 6 aromatic bonds. The structure also includes 1 six-membered ring, 1 aromatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .Physical And Chemical Properties Analysis
The compound is a solid with a melting point range of 206 - 209 degrees Celsius .Aplicaciones Científicas De Investigación
Pharmaceutical Compound Synthesis
This compound is utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural versatility allows for substitutions at both the amino and carboxyl groups, making it ideal for developing a wide range of novel molecules with potential medical applications .
Anticancer Agent Development
Derivatives of this compound have shown potential as anticancer agents. The ability to modify its structure means that it can be tailored to target specific cancer cells, potentially leading to more effective treatments with fewer side effects .
Alzheimer’s Disease Research
The compound’s derivatives are being explored for their potential in treating Alzheimer’s disease. Research is focused on understanding how these derivatives can inhibit the formation of amyloid plaques or assist in their removal .
Antibacterial and Antiviral Applications
Due to its antimicrobial properties, this compound is being studied for its use in creating new antibacterial and antiviral medications. It could play a crucial role in the fight against drug-resistant strains of bacteria and viruses .
Anti-inflammatory Properties
The anti-inflammatory properties of this compound’s derivatives make them candidates for the treatment of chronic inflammatory diseases. This could lead to new therapies for conditions like arthritis and inflammatory bowel disease .
Antioxidant Research
As an antioxidant, this compound could help in reducing oxidative stress in cells, which is a factor in many chronic diseases. Its derivatives could be used to develop treatments that protect cells from damage caused by free radicals .
Agrochemical Industry
In the agrochemical industry, this compound is used to create products that protect crops from pests and diseases. Its effectiveness in this field could lead to more sustainable farming practices .
Chemical Synthesis Tool
The fluorinated nature and reactive functional groups of this compound make it a valuable reagent in chemical synthesis. It is used to create novel compounds with tailored properties for various industrial applications .
Safety And Hazards
Propiedades
IUPAC Name |
4-(2,2,2-trifluoroethoxycarbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c11-10(12,13)5-18-9(17)14-7-3-1-6(2-4-7)8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDORBKGPEBLZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



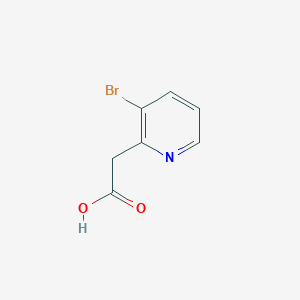
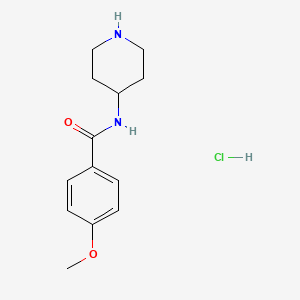
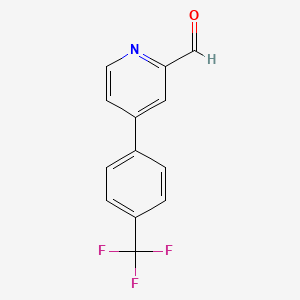
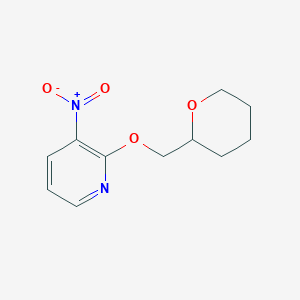
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1441507.png)


![6-Hydroxymethyl-4-(3-methoxypropyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B1441510.png)
